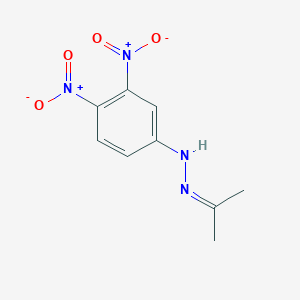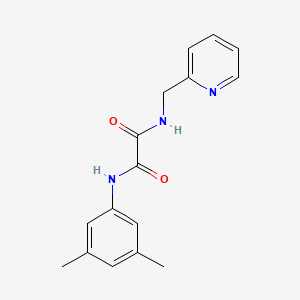
3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid is an organic compound that features a quinoline moiety linked to a benzoic acid derivative through a sulfanylpropanoylamino bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a nucleophilic substitution reaction with a suitable sulfanylpropanoyl chloride. This intermediate is then reacted with an aminobenzoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death, which is beneficial in anticancer applications. The sulfanyl group can form covalent bonds with thiol groups in proteins, inhibiting their activity. The benzoic acid derivative can interact with various enzymes, modulating their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino benzoic acid derivatives: Known for their antimicrobial and anticancer properties.
Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.
Sulfonamide derivatives: Used as antibiotics and enzyme inhibitors.
Uniqueness
3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid is unique due to its combined structural features, which allow it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development compared to single-target compounds.
Propiedades
IUPAC Name |
3-(2-quinolin-2-ylsulfanylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(18(22)20-15-7-4-6-14(11-15)19(23)24)25-17-10-9-13-5-2-3-8-16(13)21-17/h2-12H,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUCOWITPNFCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)O)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B5068296.png)


![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B5068331.png)
![N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide](/img/structure/B5068338.png)

![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)

![N-benzyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B5068362.png)

![N-[2-(1-cyclopenten-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5068391.png)
![2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide](/img/structure/B5068394.png)


